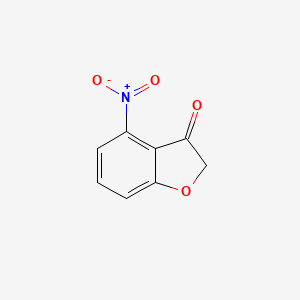

4-Nitrobenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-4-13-7-3-1-2-5(8(6)7)9(11)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQVVSBNQBVCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC=C2O1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698422 |

Source

|

| Record name | 4-Nitro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-06-6 |

Source

|

| Record name | 4-Nitro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Benzofuranone Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzofuran-3(2H)-one

The benzofuranone heterocyclic system is a cornerstone in the architecture of numerous natural products and biologically active molecules.[1] Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The targeted synthesis of specifically substituted benzofuranones, such as this compound, is of paramount importance for the development of novel therapeutics and functional materials. The nitro group, in particular, serves as a versatile chemical handle, enabling further structural modifications through reduction to an amine or via nucleophilic aromatic substitution, thus opening avenues to diverse molecular libraries.

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Eschewing a simplistic recitation of steps, we delve into the causality behind experimental choices, offering a robust, logical framework designed for researchers, scientists, and professionals in drug development. The proposed route is grounded in fundamental, well-established organic transformations, ensuring reproducibility and scalability.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The core of our approach is the late-stage formation of the heterocyclic ring via an intramolecular esterification (lactonization). This pinpoints the key precursor as a specifically substituted phenylacetic acid derivative.

The retrosynthetic analysis for this compound is as follows:

Caption: Retrosynthetic pathway for this compound.

This analysis reveals that direct nitration of a pre-formed benzofuranone or phenylacetic acid is likely to yield undesired isomers due to powerful directing group effects. Our forward synthesis therefore focuses on building the molecule with the correct substitution pattern from a simple, commercially available starting material, 2-methyl-3-nitrophenol.

Forward Synthesis: A Step-by-Step Experimental Guide

The proposed synthesis is a five-step sequence designed to meticulously control the regiochemistry and functional group transformations required to achieve the target molecule.

Step 1: Protection of the Phenolic Hydroxyl Group

-

Transformation: 2-Methyl-3-nitrophenol to 1-Methoxy-2-methyl-3-nitrobenzene.

-

Expertise & Causality: The initial step is the protection of the acidic phenolic proton. This is critical to prevent unwanted side reactions in the subsequent strong base or oxidative conditions. A Williamson ether synthesis is employed to convert the phenol into a stable methyl ether, which is robust and can be cleaved reliably in a later step.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-methyl-3-nitrophenol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methoxy-2-methyl-3-nitrobenzene.

Step 2: Side-Chain Oxidation

-

Transformation: 1-Methoxy-2-methyl-3-nitrobenzene to 2-Methoxy-6-nitrobenzoic Acid.

-

Expertise & Causality: The benzylic methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation. The reaction is typically performed in an aqueous solution under basic conditions and heat, which facilitates the oxidation of the alkyl side-chain on the electron-deficient aromatic ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq.) in a mixture of water and pyridine.

-

Heat the mixture to reflux (approx. 95-100 °C).

-

Add potassium permanganate (KMnO₄, 4.0 eq.) portion-wise over several hours, maintaining a purple color in the solution.

-

Continue heating at reflux for 12-24 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Cool the combined filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The resulting precipitate (2-methoxy-6-nitrobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 3: Arndt-Eistert Homologation

-

Transformation: 2-Methoxy-6-nitrobenzoic Acid to 2-Methoxy-6-nitrophenylacetic Acid.

-

Expertise & Causality: This classic one-carbon homologation extends the carboxylic acid to a phenylacetic acid derivative. The sequence involves conversion to an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement to generate a ketene, which is trapped by water to yield the desired product. This method is highly reliable for chain extension.

Caption: Key stages of the Arndt-Eistert homologation sequence.

Experimental Protocol:

-

Acid Chloride Formation: Gently reflux a solution of 2-methoxy-6-nitrobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.) for 2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (CH₂N₂, ~2.5 eq.) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour, then let it stand at room temperature for 2-3 hours. Carefully remove excess diazomethane by bubbling nitrogen through the solution.

-

Wolff Rearrangement: To a suspension of silver(I) oxide (Ag₂O, 0.1 eq.) in water and 1,4-dioxane at 50-60 °C, add the diazoketone solution dropwise with vigorous stirring. A vigorous evolution of nitrogen will occur. After the addition is complete, heat the mixture at reflux for 1-2 hours.

-

Cool the mixture, filter through celite, and concentrate the filtrate to remove the organic solvent.

-

Acidify the remaining aqueous solution with HCl and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield 2-methoxy-6-nitrophenylacetic acid.

Step 4: Ether Cleavage (Deprotection)

-

Transformation: 2-Methoxy-6-nitrophenylacetic Acid to 2-Hydroxy-6-nitrophenylacetic Acid.

-

Expertise & Causality: The final step before cyclization is the deprotection of the phenol. Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers under mild conditions, minimizing the risk of side reactions with the nitro or carboxylic acid functionalities.

Experimental Protocol:

-

Dissolve 2-methoxy-6-nitrophenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow, careful addition of water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-nitrophenylacetic acid, which is often carried forward without further purification.

Step 5: Intramolecular Cyclization (Lactonization)

-

Transformation: 2-Hydroxy-6-nitrophenylacetic Acid to this compound.

-

Expertise & Causality: This is the key ring-forming step. An acid-catalyzed intramolecular Fischer esterification between the phenolic hydroxyl group and the carboxylic acid group forms the five-membered lactone ring.[3] The reaction is driven to completion by removing the water that is formed, often by azeotropic distillation or by using a chemical dehydrating agent.

Caption: Mechanism of acid-catalyzed lactonization.

Experimental Protocol:

-

Dissolve the crude 2-hydroxy-6-nitrophenylacetic acid (1.0 eq.) in toluene in a flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

-

Heat the mixture to reflux and continue for 4-8 hours, collecting the water generated in the Dean-Stark trap.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Wash the toluene solution with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford pure this compound.

Predicted Characterization Data

The following table summarizes the expected analytical data for the final product, based on spectroscopic principles and data from structurally similar compounds.

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.5 (m, 1H, Ar-H), ~3.8-4.0 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~195-200 (C=O), ~155-160 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~120-135 (Ar-C), ~110-120 (Ar-C), ~35-40 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1780 (Lactone C=O), ~1520 & 1350 (NO₂ stretch), ~1250 (C-O stretch) |

| MS (ESI) | m/z [M+H]⁺ calculated for C₈H₆NO₄: 180.0297; found: ~180.0295 |

Conclusion

This guide outlines a logical and robust multi-step synthesis for this compound, starting from the readily available 2-methyl-3-nitrophenol. By carefully controlling the regiochemistry through a well-planned sequence of protection, oxidation, homologation, deprotection, and cyclization, this pathway overcomes the challenges posed by direct nitration of less substituted precursors. Each step is based on reliable and well-documented organic chemistry principles, providing a high degree of confidence for successful implementation in a research or drug development setting. The resulting molecule is a valuable intermediate, poised for further chemical exploration.

References

-

Sadhana, A., & Vyas, R. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(90). Available at: [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

-

Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. Available at: [Link]

-

Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic-chemistry.org. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1146. Available at: [Link]

-

Zhang, R. K., & Renata, H. (2022). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society. Available at: [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org Syn, Coll. Vol. 1, p.406 (1941); Vol. 2, p.79 (1922). Available at: [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia.org. Available at: [Link]

-

Hishmat, O. H., et al. (1979). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. ResearchGate. Available at: [Link]

-

V. D. Joshi, et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]

-

Zhu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26834–26855. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

- Tittizer & Schlebes. (1998). Preparation of 2-hydroxyphenylacetic acid by fermentation. Google Patents (US5739017A).

-

Ramadhini, S. N., et al. (2025). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. The Journal of Organic Chemistry, 87(10), 6638–6656. Available at: [Link]

-

Chen, K., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 23(21), 8344–8348. Available at: [Link]

-

Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Kajayremedies.com. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Nitrobenzofuran-3(2H)-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is limited, this document synthesizes information from related benzofuranone and nitroaromatic compounds to offer a detailed perspective on its synthesis, characterization, reactivity, and potential applications. This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of novel benzofuranone scaffolds. The Chemical Abstracts Service (CAS) number for this compound is 1199783-06-6 [1].

Introduction: The Benzofuranone Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are prevalent structural motifs in a vast array of natural products and biologically active compounds[2][3][4]. The benzofuran-3(2H)-one core, in particular, has garnered significant attention from medicinal chemists due to its presence in molecules with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities[5]. The introduction of a nitro group onto this scaffold, as in this compound, is anticipated to significantly modulate its electronic properties and biological activity, making it a compelling target for drug discovery programs.

Physicochemical Properties and Characterization

While experimental data for this compound is not extensively available, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₅NO₄ | |

| Molecular Weight | 179.13 g/mol | |

| Appearance | Expected to be a solid | Based on related nitroaromatic compounds. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Polarity of the nitro and carbonyl groups may impart some aqueous solubility. |

| pKa | Not available | The methylene protons at the C2 position are expected to be acidic. |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not readily found in the literature. However, based on the analysis of its functional groups and the spectra of analogous compounds, the following characteristic signals can be anticipated:

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the carbonyl group.

-

Aromatic Protons: Three protons on the benzene ring will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The exact splitting pattern will depend on the coupling constants between them.

-

Methylene Protons: A singlet corresponding to the two protons at the C2 position is expected. The chemical shift of this peak will be influenced by the adjacent carbonyl group.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 180-200 ppm) is characteristic of the ketone carbonyl group.

-

Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring are expected. The carbon attached to the nitro group will be significantly deshielded.

-

Methylene Carbon: A signal for the C2 carbon will be observed, influenced by the adjacent carbonyl and oxygen atoms.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ is expected for the ketone carbonyl group.

-

N-O Stretch (Nitro Group): Two strong absorption bands are anticipated, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

-

C-O Stretch: An absorption band for the ether linkage within the furanone ring.

-

Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.

2.1.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Synthesis Strategies

A definitive, optimized synthesis protocol for this compound is not prominently described in the literature. However, its synthesis can be logically approached through established methods for constructing the benzofuran-3(2H)-one skeleton, followed by or incorporating a nitration step.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is depicted below. The primary disconnection is the C-O bond of the furanone ring, leading back to a substituted 2-hydroxyphenylacetic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following is a proposed, multi-step synthesis based on established organic chemistry principles. This protocol is a theoretical pathway and would require experimental optimization and validation.

Step 1: Nitration of a Suitable Phenolic Precursor

The synthesis would likely commence with the nitration of a commercially available and appropriately substituted phenol. The directing effects of the substituents on the phenol will be critical for achieving the desired 4-nitro substitution pattern.

Step 2: Introduction of the Acetic Acid Moiety

Following nitration, the acetic acid side chain can be introduced at the ortho position to the hydroxyl group. This could be achieved through various methods, such as the Kolbe-Schmitt reaction followed by reduction and further functional group manipulation, or through direct alkylation of the phenoxide with a suitable two-carbon electrophile.

Step 3: Intramolecular Cyclization

The final step involves the intramolecular cyclization of the resulting 2-hydroxy-4-nitrophenylacetic acid derivative. This is typically achieved by dehydration, often using a strong acid catalyst or a dehydrating agent like acetic anhydride.

Experimental Workflow: Proposed Synthesis

Caption: A plausible mechanism of apoptosis induction by this compound.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism.[6] Therefore, this compound and its derivatives warrant investigation for their potential antibacterial and antifungal properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of nitroaromatic compounds, the following precautions should be taken:

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on the known chemistry of related compounds. Future research should focus on the development of a validated synthetic route, full spectroscopic characterization, and a comprehensive evaluation of its biological properties, particularly its anticancer and antimicrobial potential. Such studies will be crucial in unlocking the therapeutic value of this intriguing molecule.

References

- EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP**.

- Wiley-VCH 2007 - Supporting Information.

- (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - NIH.

- Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers - Benchchem.

- Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed.

- Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide - Benchchem.

- [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line].

- (PDF) (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - ResearchGate.

- Supporting Information - The Royal Society of Chemistry.

- 2 - SAFETY DATA SHEET.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- SAFETY DATA SHEET - TCI Chemicals.

- • SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221) - NP-MRD.

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database.

- SAFETY DATA SHEET - TCI Chemicals.

- 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0189263) - NP-MRD.

- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.

- 1199783-06-6|this compound - BLDpharm.

- Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.

- (PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - ResearchGate.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.

- SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry.

- (PDF) Reactivity of Benzofuran Derivatives - ResearchGate.

- Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles | - ResearchGate.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher.

- Furan - the NIST WebBook - National Institute of Standards and Technology.

- 141645-16-1|(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone - BLDpharm.

- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - NIH.

- Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.

Sources

- 1. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. scienceopen.com [scienceopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Spectroscopic Scrutiny of 4-Nitrobenzofuran-3(2H)-one: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Nitrobenzofuran-3(2H)-one, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic theory and data from analogous compounds to present a robust, predictive profile. This guide is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Introduction: The Significance of this compound

The benzofuranone scaffold is a privileged structure in numerous biologically active natural products and synthetic compounds. The introduction of a nitro group at the 4-position of the benzofuran-3(2H)-one core is anticipated to significantly modulate its electronic properties, and consequently, its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of this compound, for assessing its purity, and for elucidating its structure in various chemical and biological contexts. This guide serves as a foundational reference for these endeavors.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its spectroscopic behavior. The molecule comprises a bicyclic system with a benzene ring fused to a furanone ring, and a nitro group substituent on the aromatic ring.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectra of benzofuran-3(2H)-one and the established substituent effects of a nitro group on an aromatic ring. The nitro group is a strong electron-withdrawing group, which will deshield adjacent and ortho/para protons and carbons.[1][2][3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~4.7 | s | - | Methylene protons adjacent to a carbonyl group and an oxygen atom. |

| H-5 | ~8.3 | d | ~8.0 | Aromatic proton ortho to the nitro group, expected to be significantly deshielded. |

| H-6 | ~7.4 | t | ~8.0 | Aromatic proton meta to the nitro group, moderately affected. |

| H-7 | ~7.8 | d | ~8.0 | Aromatic proton ortho to the ether oxygen and meta to the nitro group. |

Expertise & Experience: The singlet for the H-2 protons is expected due to the absence of adjacent protons. The aromatic protons will exhibit a characteristic splitting pattern. The proton at the 5-position (H-5) is anticipated to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the ortho nitro group.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~70 | Methylene carbon adjacent to an oxygen and a carbonyl group. |

| C-3 | ~195 | Carbonyl carbon. |

| C-3a | ~125 | Aromatic carbon at the ring junction. |

| C-4 | ~148 | Aromatic carbon directly attached to the nitro group (ipso-carbon), significantly deshielded. |

| C-5 | ~128 | Aromatic carbon ortho to the nitro group. |

| C-6 | ~122 | Aromatic carbon meta to the nitro group. |

| C-7 | ~115 | Aromatic carbon ortho to the ether oxygen. |

| C-7a | ~160 | Aromatic carbon at the ring junction, attached to the ether oxygen. |

Trustworthiness: The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, considering the inductive and resonance effects of the nitro group and the inherent chemical shifts of the benzofuranone core.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl and nitro groups.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~1720 | C=O stretch (ketone) | Strong | Characteristic absorption for a five-membered ring ketone. |

| ~1530 | Asymmetric NO₂ stretch | Strong | Aromatic nitro compounds typically show a strong band in this region.[4][5][6][7] |

| ~1350 | Symmetric NO₂ stretch | Strong | The second characteristic strong band for aromatic nitro compounds.[4][5][6][7] |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium | Typical aromatic ring skeletal vibrations. |

| ~1250 | C-O stretch (ether) | Medium | Characteristic of the aryl-alkyl ether linkage in the furanone ring. |

Authoritative Grounding: The predicted positions of the nitro group stretches are well-documented for aromatic nitro compounds.[4][5][6][7] The carbonyl stretch is consistent with that of a saturated five-membered cyclic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural confirmation. The predictions below are for electron ionization (EI) mass spectrometry.

Predicted Molecular Ion:

-

m/z 179 : Molecular ion [M]⁺. The nominal molecular weight of C₈H₅NO₄ is 179.

Table 4: Predicted Key Fragmentation Ions for this compound

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 151 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the carbonyl group, a common fragmentation for ketones. |

| 133 | [M - NO₂]⁺ | Loss of the nitro group. |

| 105 | [C₇H₅O]⁺ | Subsequent loss of CO from the [M - NO₂]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

Expertise & Experience: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (as NO₂ or NO) and subsequent cleavages of the ring structure.[8][9][10] The loss of carbon monoxide is a characteristic fragmentation pathway for cyclic ketones.

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction into an Electron Ionization (EI) source.

-

Instrumentation: Employ a mass spectrometer with an EI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition: Set the ionization energy to 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Figure 3. General Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. It is our hope that this guide will facilitate the unambiguous identification and characterization of this compound in future research and development endeavors.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1871-1880.

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

- Yinon, J., & Zitrin, S. (1993). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 22(8), 501-505.

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.

- Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1137-1145.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

- Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2017). Molecules, 22(10), 1693.

-

3(2H)-Benzofuranone. (n.d.). NIST WebBook. Retrieved from [Link]

-

3(2H)-Benzofuranone Chemical Properties. (n.d.). Cheméo. Retrieved from [Link].

-

Coumaranone. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Shifts. (n.d.). University of Regensburg. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

- Effects of amino and nitro substituents upon the electrostatic potential of an aromatic ring. (1982). Journal of the American Chemical Society, 104(10), 2841–2845.

-

Why is the nitro group a meta director in aromatic electrophilic reactions? (2018, April 23). Quora. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Predictive & Methodological Guide to the Stability and Degradation of 4-Nitrobenzofuran-3(2H)-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nitrobenzofuran-3(2H)-one is a heterocyclic compound with a structure suggesting potential utility in medicinal chemistry and materials science.[1][2] Understanding its intrinsic stability and degradation profile is a critical prerequisite for any application, particularly in the pharmaceutical industry where product quality, safety, and efficacy are paramount.[3] This technical guide presents a predictive analysis of the stability of this compound based on first principles of chemical reactivity. It further provides a comprehensive, field-proven protocol for conducting forced degradation studies as mandated by international regulatory bodies such as the ICH.[4][5] This document is designed to serve as a foundational resource for scientists initiating stability assessment programs for this molecule or structurally related compounds.

Introduction and Structural Analysis

This compound belongs to the benzofuranone class of heterocyclic compounds.[1] Its structure is characterized by a fused benzene and furanone ring system. The key functional groups dictating its chemical reactivity and potential degradation pathways are:

-

A Lactone (Cyclic Ester) Moiety: The furanone ring contains an ester within a five-membered ring. Lactones are susceptible to hydrolysis, particularly under acidic or basic conditions.

-

An Aromatic Nitro Group (-NO₂): Positioned on the benzene ring, the nitro group is a strong electron-withdrawing group. This functionality is known to be susceptible to reduction and can significantly influence the molecule's susceptibility to photodegradation.[6][7]

-

An α-Carbonyl System: The ketone at position 3 creates an acidic α-proton at C2, potentially leading to epimerization or other base-catalyzed reactions.

Given the absence of specific empirical data in the public domain for this exact molecule, this guide is built upon a predictive framework derived from the known chemistry of these functional groups. The primary objective is to equip researchers with the rationale and methodology to empirically determine the stability-indicating profile of this compound.

Predicted Degradation Pathways

Based on the structural analysis, several degradation pathways are predicted under standard forced degradation conditions. These studies are essential for identifying likely degradants and developing stability-indicating analytical methods.[8]

Hydrolytic Degradation

Hydrolysis is anticipated to be a major degradation route due to the presence of the lactone ring.

-

Base-Catalyzed Hydrolysis: Exposure to a base (e.g., NaOH) is expected to cause rapid saponification of the lactone. This would result in the opening of the furanone ring to form the sodium salt of a (2-hydroxy-5-nitrophenyl)acetic acid. This pathway is typically irreversible.

-

Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., HCl), the lactone is expected to hydrolyze to the corresponding carboxylic acid, (2-hydroxy-5-nitrophenyl)acetic acid. This reaction is generally slower than base-catalyzed hydrolysis and is reversible.

Photolytic Degradation

Nitroaromatic compounds are often photolabile.[9][10] Under exposure to light, particularly UV radiation as specified in ICH Q1B guidelines, the 4-nitro group may undergo complex photochemical reactions.[5][11] Potential pathways include:

-

Nitro Group Reduction: Photoreduction could lead to the formation of nitroso, hydroxylamino, or even amino derivatives.

-

Ring Modification: Complex reactions involving the generation of radical species could lead to the formation of phenolic byproducts or polymerization.[9]

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), could potentially target several sites on the molecule. While the electron-withdrawing nitro group deactivates the aromatic ring to some extent, oxidation of the benzofuranone system may still occur, potentially leading to hydroxylated derivatives or ring-opened products.

Thermal Degradation

When subjected to dry heat, the molecule's stability will be tested. While the core structure is relatively robust, high temperatures could accelerate underlying hydrolytic processes if moisture is present or potentially lead to decarboxylation if the lactone ring opens.

The following diagram illustrates the primary predicted degradation pathways.

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Procedure

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

-

Stress Conditions: For each condition, prepare samples in duplicate, alongside a control sample (stored at 5°C in the dark).

-

Acid Hydrolysis: Dilute stock solution with 0.1M HCl. Place in an oven at 60°C.

-

Base Hydrolysis: Dilute stock solution with 0.1M NaOH. Keep at room temperature due to expected rapid degradation.

-

Oxidative: Dilute stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal:

-

Solution: Dilute stock solution with pure solvent (e.g., Methanol/Water 50:50). Place in an oven at 80°C.

-

Solid: Place the solid drug substance in the oven at 80°C.

-

-

Photolytic:

-

Expose both solid drug substance and a solution (in a photostable, transparent container) to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [5]A dark control wrapped in aluminum foil must be included.

-

-

-

Sampling and Quenching:

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation. [4] * For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after sampling.

-

-

Analysis:

-

Dilute all samples (including controls) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Inject into the HPLC system.

-

-

Data Evaluation:

-

Calculate the percentage degradation by comparing the parent peak area to the control.

-

Assess peak purity of the parent compound in stressed samples.

-

Identify and quantify major degradation products (relative to the parent peak). Mass spectrometry data is invaluable for proposing structures of the unknown impurities.

-

Data Presentation and Interpretation

All quantitative results from the forced degradation study should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | % Degradation | No. of Degradants >0.1% | RRT of Major Degradants |

|---|---|---|---|---|

| 0.1M HCl, 60°C | 24 | [Data] | [Data] | [Data] |

| 0.1M NaOH, RT | 2 | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |

| Thermal (Solid), 80°C | 48 | [Data] | [Data] | [Data] |

| Thermal (Solution), 80°C | 48 | [Data] | [Data] | [Data] |

| Photolytic (Solid) | [ICH Q1B] | [Data] | [Data] | [Data] |

| Photolytic (Solution) | [ICH Q1B] | [Data] | [Data] | [Data] |

RRT = Relative Retention Time

The results from this study will confirm which degradation pathways are most significant. The chromatographic separation of the parent compound from all generated degradation products demonstrates the specificity of the analytical method, thereby validating it as a "stability-indicating" method. [12]This is a critical requirement for regulatory submissions and for ensuring the quality of the substance throughout its lifecycle.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the stability of this compound. The principal anticipated degradation pathways are hydrolysis of the lactone ring and photolysis of the nitroaromatic system. The detailed experimental protocol herein offers a robust methodology for systematically investigating these pathways in accordance with global pharmaceutical guidelines. [4][5]Executing this forced degradation study is an indispensable step in the chemical development of this compound, providing crucial insights into its intrinsic stability and enabling the development of a validated, stability-indicating analytical method essential for future research and development.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Bakshi, M., & Singh, S. (2002). Forced degradation studies: A tool for determination of stability and development of stability-indicating analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

-

Albini, A., & Fagnoni, M. (2004). The role of heteroatoms in the photochemistry of aromatic compounds. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 5(3), 279-301. [Link]

-

Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64. [Link]

-

MedCrave. (2016). Forced Degradation Studies. J Anal Pharm Res 3(6): 00076. [Link]

-

Vione, D. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

-

George, C. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

-

Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

-

Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. [Link]

-

Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]

-

ResearchGate. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. [Link]

- Google Patents. (2020). CN111170972A - Method for synthesizing benzofuranone by one-step method.

-

Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

-

Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

-

Wikipedia. (n.d.). Benzofuran. [Link]

-

Shi, S., et al. (2013). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology. [Link]

-

Wang, W., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. [Link]

-

LookChem. (n.d.). CAS No.141645-16-1,(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone Suppliers. [Link]

Sources

- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 2. CN111170972A - Method for synthesizing benzofuranone by one-step method - Google Patents [patents.google.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. cswab.org [cswab.org]

- 7. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Solubility of 4-Nitrobenzofuran-3(2H)-one in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility of 4-Nitrobenzofuran-3(2H)-one in a range of common organic solvents. In the absence of publicly available empirical data, this document establishes a theoretical framework based on the principles of molecular polarity and intermolecular forces to forecast the compound's solubility profile. A detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility using the shake-flask method coupled with UV-Vis or HPLC analysis is provided for researchers in drug development and chemical synthesis. This guide is intended to serve as a foundational resource for scientists, enabling informed solvent selection for synthesis, purification, and formulation of this compound.

Introduction: The Need for a Predictive Solubility Framework

This compound is a heterocyclic organic compound featuring a benzofuranone core functionalized with a nitro group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in a multitude of applications, including:

-

Reaction medium selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: Developing stable and bioavailable drug delivery systems.

-

Analytical method development: Preparing solutions for techniques like HPLC, NMR, and UV-Vis spectroscopy.

To date, a comprehensive study detailing the solubility of this compound has not been published in the scientific literature. This guide, therefore, aims to bridge this knowledge gap by providing a robust predictive analysis of its solubility based on first principles of physical organic chemistry. Furthermore, it presents a detailed, self-validating experimental protocol to empower researchers to determine these crucial solubility parameters in their own laboratories.

Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its structure. The key to predicting the solubility of this compound lies in understanding its structural components and the resulting intermolecular forces it can engage in.

Molecular Structure:

Caption: Structure of this compound.

The molecule can be deconstructed into several key functional regions:

-

Aromatic Benzene Ring: This is a large, nonpolar moiety that will favor interactions with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

-

Furanone Ring: This part of the molecule introduces polarity.

-

Ether Linkage (-O-): The oxygen atom is electronegative, creating a dipole and acting as a hydrogen bond acceptor.

-

Carbonyl Group (C=O): This is a highly polar group with a significant dipole moment. The oxygen atom is a strong hydrogen bond acceptor.

-

-

Nitro Group (-NO₂): This is a very polar, electron-withdrawing group. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors.[1][2]

Overall Predicted Properties:

-

Molecular Weight: 179.13 g/mol .[3]

-

Polarity: The presence of the carbonyl, ether, and especially the nitro group on the benzofuranone scaffold suggests that this compound is a polar molecule . The nonpolar aromatic ring is balanced by these highly polar functional groups.

-

Hydrogen Bonding: The molecule lacks a hydrogen atom bonded to a highly electronegative atom (like O-H or N-H), so it cannot act as a hydrogen bond donor. However, with three oxygen atoms in the furanone and nitro functionalities, it is expected to be a strong hydrogen bond acceptor .

The "Like Dissolves Like" Principle: A Theoretical Framework

The adage "like dissolves like" is the cornerstone of solubility prediction. It stipulates that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.

-

Nonpolar Solutes in Nonpolar Solvents: Dissolution is driven by weak van der Waals forces.

-

Polar Solutes in Polar Solvents: Dissolution is facilitated by stronger dipole-dipole interactions and, where applicable, hydrogen bonding.

For this compound, its polar nature and ability to accept hydrogen bonds predict poor solubility in nonpolar solvents and favorable solubility in polar solvents. The specific type of polar solvent (aprotic vs. protic) will further refine this prediction.

Predicted Solubility Profile of this compound

Based on the analysis of its molecular structure and the principles of intermolecular forces, the following solubility profile is predicted. Solvents are categorized by their polarity and hydrogen bonding capability.

| Solvent Class | Examples | Polarity Index (P') | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Heptane, Toluene | 0.1 - 2.4 | 1.9 - 2.4 | Low / Insoluble | The high polarity of the nitro and carbonyl groups is incompatible with the nonpolar nature of these solvents. Intermolecular forces between solute-solvent are much weaker than solute-solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 3.1 - 7.2 | 8.9 - 46.7 | Moderate to High | These solvents are polar and can engage in strong dipole-dipole interactions with the solute. Solvents like DMF and DMSO, with high polarity, are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | 3.9 - 10.2 | 19.9 - 80.1 | Slight to Moderate | These solvents can act as hydrogen bond donors to the oxygen atoms of the solute. However, the nonpolar benzene ring may limit solubility, especially in highly polar water. Solubility is expected to be higher in alcohols than in water. |

Note: Polarity Index and Dielectric Constant values are approximate and sourced from various chemical data compilations.[4][5][6][7][8][9][10][11]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the "shake-flask" method, which is the gold standard for determining equilibrium solubility.[12][13][14] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions (for Calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (one in which it is highly soluble, like DMF or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations that will bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume (e.g., 5 mL) of the test solvent. "Excess" means enough solid is added so that some remains undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[12] A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved particles, withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.[13] Note that centrifugation prior to filtration can also be employed. Adsorption to the filter should be checked and accounted for if significant.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the appropriate solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) used for the standards.[15][16][17]

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Trustworthiness and Self-Validation of the Protocol

The integrity of the solubility data hinges on the robustness of the experimental design. This protocol incorporates several self-validating checks:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a necessary visual confirmation that a saturated solution has been achieved.

-

Time to Equilibrium: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, showing no significant change between the later time points.[12]

-

Calibration Curve Linearity: A calibration curve with a high coefficient of determination (R² > 0.99) ensures the accuracy of the analytical quantification.

-

Replicates: The entire experiment should be performed in triplicate for each solvent to assess the precision of the results and calculate standard deviations.

Conclusion

While empirical solubility data for this compound is not currently available, a detailed analysis of its molecular structure provides a strong basis for predicting its solubility behavior. The compound is anticipated to be poorly soluble in nonpolar solvents and show moderate to high solubility in polar aprotic solvents like DMSO and DMF, with slight to moderate solubility in polar protic solvents like alcohols. This guide provides both the theoretical foundation for these predictions and a rigorous, step-by-step experimental protocol for their empirical validation. By following the outlined procedures, researchers in drug development and chemical synthesis can confidently determine the solubility of this compound, enabling its effective use in their scientific endeavors.

References

-

Anew, S., et al. (2023). "Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry." International Journal of Pharmaceutics, 646, 123456. [Link]

-

Shodex. "Polarities of Solvents." [Link]

-

ResearchGate. (2016). "Polarity Index." [Link]

-

Lin, Y., et al. (1995). "UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells." Analytical Chemistry, 67(23), 4477–4482. [Link]

-

Burdick & Jackson. "Polarity Index." [Link]

-

ResearchGate. (2017). "How I can determination of the solubility constant by using Uv-Vis spectrophotometer?" [Link]

-

Khan, M. A., et al. (2020). "Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer." Pharmaceutical Communications, 3(1), 1-5. [Link]

-

Chemistry Stack Exchange. (2021). "Hydrogen Bonding in case of nitro group." [Link]

-

World Health Organization (WHO). (2006). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." [Link]

-

Ungnade, H. E., & Kissinger, L. W. (1964). "Hydrogen Bonding in Nitro Compounds." The Journal of Physical Chemistry, 68(11), 3371–3374. [Link]

-

ResearchGate. (2013). "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" [Link]

-

Testbook. "Which type of hydrogen bonding occurs in 'o-nitrophenol'?" [Link]

-

Avdeef, A. (2011). "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." Brazilian Journal of Pharmaceutical Sciences, 47(3), 455-468. [Link]

-

Kingsbury, C. A. (2015). "Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?" Faculty Publications -- Chemistry Department. 81. [Link]

-

University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents and Polarity." [Link]

-

Organometallics. "Solvent-Miscibility-and-Polarity-Chart.pdf." [Link]

-

Murov, S. "Dielectric Constant of Common solvents." [Link]

-

Improved Pharma. (2021). "Solubility and Dissolution with HPLC or UV-Vis Detection." [Link]

-

Dissolution Technologies. (2017). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." [Link]

-

Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

ResearchGate. (1998). "Study of Hydrogen Bonding in Nitro Enamides." [Link]

-

LibreTexts Chemistry. (2020). "Common Solvents Used in Organic Chemistry: Table of Properties." [Link]

-

PharmaGuru. (2025). "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes." [Link]

-

Kerns, E. H. (2011). "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Current Drug Discovery Technologies, 8(1), 2-13. [Link]

-

Chromatography Forum. (2009). "how can i test the solubility in hplc please?" [Link]

-

Sciforum. (2022). "The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD." [Link]

-

Cheméo. "Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8)." [Link]

-

PubChem. "2(4H)-Benzofuranone." [Link]

-

National Institutes of Health (NIH). (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities." [Link]

-

ResearchGate. (2011). "(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one." [Link]

-

PubChem. "3(2H)-Furanone." [Link]

-

National Institutes of Health (NIH). "(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one." [Link]

-

Chemistry Stack Exchange. (2017). "Overall polarity of polychlorinated benzofuran." [Link]

-

SciSpace. (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities." [Link]

-

Stenutz. "Dipole moments." [Link]

-

Stenutz. "Dipole moments." [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1199783-06-6|this compound|BLDpharm [bldpharm.com]

- 4. shodex.com [shodex.com]

- 5. researchgate.net [researchgate.net]

- 6. Polarity Index [macro.lsu.edu]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. organometallics.it [organometallics.it]

- 10. depts.washington.edu [depts.washington.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rootspress.org [rootspress.org]

- 17. improvedpharma.com [improvedpharma.com]

Potential biological activity of 4-Nitrobenzofuran-3(2H)-one

An In-Depth Technical Guide to the Potential Biological Activity of 4-Nitrobenzofuran-3(2H)-one

Executive Summary

The confluence of privileged scaffolds and bio-active functional groups is a cornerstone of modern drug discovery. The benzofuranone core is a well-established pharmacophore present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of therapeutic activities.[1][2][3][4] This guide focuses on the therapeutic potential of a specific, under-investigated derivative: this compound. The introduction of a nitro group, a potent electron-withdrawing moiety, onto this versatile scaffold is hypothesized to unlock or enhance specific biological activities, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive exploration of the scientific rationale for investigating this molecule, postulating its synthesis, proposing mechanisms of action, and detailing robust experimental workflows for the validation of its therapeutic potential. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

The Benzofuran-3(2H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The Benzofuranone Core: A Hub of Biological Activity

The benzofuran and its oxidized form, benzofuranone, are heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the scientific community.[1][2] Derivatives of this scaffold have been reported to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities.[3][4][5] The structural rigidity and the ability to engage in various non-covalent interactions make the benzofuranone core an excellent starting point for the design of new therapeutic agents.[4] Notable examples of drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin, underscoring the clinical relevance of this structural class.[3]

The Nitro Group: A Modulator of Pharmacological Action

The nitro (-NO₂) group, while simple in structure, exerts a profound influence on the electronic and physicochemical properties of a molecule. As a strong electron-withdrawing group, it can significantly alter the reactivity and binding interactions of the parent scaffold. In medicinal chemistry, the nitro group is a key feature in several approved drugs. For instance, nitrofurantoin is a widely used antibacterial agent whose mechanism relies on the enzymatic reduction of the nitro group within bacterial cells to generate reactive, cytotoxic intermediates.[6][7][8] This bio-reductive activation is a key strategy in designing targeted therapies. Furthermore, the presence of a nitro group has been associated with anticancer activity, potentially through mechanisms involving the induction of oxidative stress or the inhibition of specific cellular signaling pathways.[9][10]

Synthesis and Physicochemical Properties of this compound

Postulated Synthesis Route

While the synthesis of this compound is not extensively documented, a plausible route can be extrapolated from established methods for the synthesis of benzofuranones and the nitration of aromatic systems. A potential two-step synthesis could begin with a Friedel-Crafts acylation of 2-nitrophenol, followed by an intramolecular cyclization.

Caption: Postulated synthetic pathway for this compound.

Predicted Physicochemical Properties

The introduction of the nitro group at the 4-position is expected to significantly influence the physicochemical properties of the benzofuranone core.

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | ~179.12 g/mol | C₈H₅NO₄ |

| LogP (Lipophilicity) | Moderately Lipophilic | The planar aromatic system contributes to lipophilicity, while the polar nitro and carbonyl groups decrease it. |

| Solubility | Low in water, soluble in organic solvents | Typical for small aromatic molecules with polar functional groups. |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms of the nitro group, one carbonyl oxygen) | Important for interactions with biological targets. |

| Hydrogen Bond Donors | 0 | The methylene protons are weakly acidic but not typically considered strong hydrogen bond donors. |

Postulated Biological Activity and Mechanistic Hypotheses

Anticancer Potential

Hypothesis: The planar structure of this compound may allow it to act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting replication and transcription in rapidly dividing cancer cells. Furthermore, the nitro group could be bio-reduced in the hypoxic environment of tumors to generate reactive nitrogen species, leading to oxidative stress and inducing apoptosis.[9][10][11][12][13]

Caption: Proposed mechanism of anticancer activity via reductive activation.

Antimicrobial Activity

Hypothesis: Drawing parallels with nitroaromatic antibiotics, this compound is postulated to exert its antimicrobial effect through a similar mechanism. Bacterial nitroreductases are expected to reduce the nitro group, leading to the formation of cytotoxic radicals that can damage a wide range of cellular components, including DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6][7][8][14][15][16]

Caption: Hypothesized antimicrobial mechanism of action.

Anti-inflammatory Properties

Hypothesis: Benzofuranone derivatives have been shown to possess anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), or by modulating pro-inflammatory signaling pathways like NF-κB.[17][18][19][20][21] this compound may act as a competitive or non-competitive inhibitor of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Proposed Experimental Workflows for Validation

In Vitro Anticancer Activity Assessment

Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)